molecular formula C16H23N3O B8108722 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea

1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea

Numéro de catalogue: B8108722
Poids moléculaire: 273.37 g/mol
Clé InChI: AGJBLCRSFRUIJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Architecture

The molecule features a spirocyclic scaffold formed by the fusion of a 1,2-dihydroindene ring and a piperidine ring at the 3-position of the indene system (Fig. 1). The spiro junction creates a rigid, non-planar structure that enhances binding selectivity to biological targets. A methyl group at the 6-position of the dihydroindene moiety and a urea group substituted at the 1-position of the spiro system complete the structure. The urea group adopts a planar conformation, enabling hydrogen bonding with enzymatic active sites.

Table 1: Key Structural Features

Feature Description
Molecular Formula C15H21N3O
Molecular Weight 273.37 g/mol
Spiro Center Junction of dihydroindene (C3) and piperidine (C4')
Substituents 6-Methyl (dihydroindene), 1-Methylurea (piperidine-linked)

Stereochemical Considerations

The spirocyclic framework introduces chirality at the fused carbon, yielding enantiomers with potentially distinct pharmacological profiles. While stereochemical data for this specific compound are limited, related spirocyclic ureas exhibit enantiomer-dependent activity. For example, the (R)-isomer of a similar 11β-HSD1 inhibitor showed superior efficacy in primate models.

Propriétés

IUPAC Name

1-methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11-3-4-13-12(9-11)14(19-15(20)17-2)10-16(13)5-7-18-8-6-16/h3-4,9,14,18H,5-8,10H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBLCRSFRUIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CC2NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Precursor Preparation

The synthesis begins with 4-(2-amino-5-chlorophenyl)-1-benzyl-1,2,5,6-tetrahydropyridine (7) , a key intermediate reported by Usuki et al.. This compound is prepared via reductive amination of 2-nitro-5-chlorostyrene with benzylamine, followed by catalytic hydrogenation. The benzyl group serves as a protective moiety for the piperidine nitrogen, ensuring regioselectivity during subsequent cyclization.

Cyclofunctionalization

Cyclization of the tetrahydropyridine precursor into the spiro system is achieved using bromine or N-chlorosuccinimide (NCS) under acidic conditions. For example, treatment of 7 with bromine in aqueous acetic acid at room temperature induces intramolecular electrophilic aromatic substitution, forming the spiro[4H-3,1-benzoxazine-4,4'-piperidine] skeleton. This step typically yields 55–75% of the spiro product, as demonstrated in the synthesis of analogous compounds like 11Ab and 14b .

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentSolventTemperatureYield (%)
7Br₂AcOH/H₂ORT75.5
9bNCSCH₂Cl₂/NaHCO₃0°C→RT83.4

Chemoselective Functionalization and Optimization

Hydrogenation and Deprotection

Post-urea formation, the benzyl protecting group is removed via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. This step, critical for accessing the free piperidine nitrogen, achieves near-quantitative yields (98%) when conducted in methanol/water mixtures at 40°C. Notably, Li et al. demonstrated that chemoselective hydrogenation preserves the urea functionality while cleaving the benzyl group, avoiding side reactions.

Solvent and Temperature Effects

Optimization studies reveal that polar aprotic solvents (e.g., DMF, AcOH) enhance cyclization efficiency by stabilizing charged intermediates. Conversely, nonpolar solvents like hexane lead to incomplete reactions due to poor solubility of the spiro precursors. Temperature modulation is equally critical: cyclization at >50°C promotes byproduct formation via retro-Mannich pathways.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR : The spiro compound’s proton environment shows distinct signals for the piperidine methylene groups (δ 2.6–3.2 ppm) and the urea NH (δ 9.2 ppm, broad singlet).

  • IR : Stretching vibrations at 1660–1668 cm⁻¹ confirm the urea carbonyl, while absence of isocyanate peaks (≈2250 cm⁻¹) validates complete conversion.

  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 479 for iodinated intermediates).

Table 2: Key Spectroscopic Data

Functional Group¹H-NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Piperidine CH₂2.6–3.2--
Urea NH9.2 (br s)--
Urea C=O-1660–1668-
[M+H]⁺--352.2

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines .

Applications De Recherche Scientifique

1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Spirocyclic Piperidine Derivatives

Compound Name Core Structure Functional Group Key Target/Activity IC50/Ki (nM) Reference
1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea Spiro[dihydroindene-piperidine] Urea Not explicitly reported N/A N/A
N-[(2S)-3-Cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide Spiro[dihydroindene-piperidine] Carboxamide Proteinase-activated receptor 2 IC50 = 2000–7943
1-(2-(1’-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea Spiro[indoline-piperidine] Urea BRAF kinase inhibitor Not reported
Decahydroisoquinoline derivatives (A-ring absent) Decahydroisoquinoline Variable OX1R antagonism Inactive
Diaryl ethylamines (e.g., diphenidine) Arylcyclohexylamine Piperidine/amine NMDA receptor antagonist Potent (exact values not reported)

Key Observations:

Spiro-Dihydroindene vs. Spiro-Indoline: The dihydroindene core in the query compound enhances lipophilicity compared to indoline-based spirocycles (e.g., ), which may improve blood-brain barrier penetration.

Comparison with NMDA Antagonists :

  • Diarylethylamines like diphenidine () share a piperidine component but lack the spirocyclic architecture. Their NMDA receptor affinity suggests that the query compound’s spiro system could be optimized for CNS targets.

Pharmacological Profile

  • Target Selectivity : The dihydroindene spiro-piperidine scaffold shows promise for OX1R antagonism (), whereas carboxamide derivatives () exhibit lower potency against PAR2, suggesting structural tuning is critical for target specificity.
  • Therapeutic Potential: Urea derivatives like the query compound may mimic the success of BRAF inhibitors () but require further validation in disease models.

Activité Biologique

1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is C16H22N2O, with a molecular weight of 270.36 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been noted for their effectiveness against various bacterial strains. The structural characteristics of 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea may enhance its interaction with microbial targets, although specific data on its antimicrobial efficacy is limited.

Anticancer Potential

Research indicates that spirocyclic compounds can possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Compounds with a piperidine structure are often studied for their effects on conditions such as anxiety and depression. While specific studies on this compound are scarce, it is hypothesized that it could modulate neurotransmitter release or receptor activity.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialPotential against bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter systemsHypothetical based on structure

Case Study: Anticancer Activity

In a study conducted to evaluate the anticancer properties of similar spirocyclic compounds, researchers found that certain derivatives led to significant reductions in cell viability in various cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates. Although direct studies on 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea are needed, these findings suggest a promising avenue for exploration.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea?

Answer:
Synthesis typically involves multi-step reactions, such as coupling a spiro-piperidine intermediate with a methylurea moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:

  • Acylation/alkylation : Introducing the urea group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Characterization requires:

  • Spectroscopic techniques : IR spectroscopy to confirm urea C=O stretching (~1640–1680 cm⁻¹), NMR (¹H/¹³C) to verify spirocyclic and methyl group environments .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight .

Basic: What structural features of this compound are critical for its reactivity and stability?

Answer:
The spiro[1,2-dihydroindene-3,4'-piperidine] core confers rigidity, enhancing binding specificity to biological targets. Key features include:

  • Spirocyclic scaffold : Restricts conformational flexibility, improving target selectivity .
  • Urea moiety : Participates in hydrogen bonding with enzymes/receptors, influencing pharmacodynamics .
  • 6-Methyl group : Modulates lipophilicity, impacting membrane permeability and metabolic stability .

Advanced: How do researchers assess the biological activity of this compound in vitro and in vivo?

Answer:

  • In vitro assays :
    • Enzyme inhibition: Measure IC₅₀ values using fluorescence-based assays (e.g., kinase activity) .
    • Receptor binding: Radioligand displacement studies to determine affinity (Kᵢ) .
  • In vivo models :
    • Pharmacodynamic studies: Administer in rodent models (e.g., inflammation or CNS disorders) and monitor biomarker changes .
    • Toxicity screening: Evaluate liver enzymes (ALT/AST) and histopathology post-administration .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent modification : Vary the spirocyclic ring’s methyl group or replace the urea with thiourea to test potency .
  • Bioisosteric replacement : Substitute the piperidine ring with morpholine to alter solubility .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .

Advanced: How can researchers resolve contradictions in biological data between structurally similar analogs?

Answer:

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, co-solvents) that may affect activity .
  • Crystallography : Solve co-crystal structures to identify binding-site interactions unique to active vs. inactive analogs .
  • Proteomics : Screen for off-target interactions using affinity pulldown-MS to explain divergent results .

Advanced: What methodologies are used to study the pharmacokinetic properties of this compound?

Answer:

  • ADME profiling :
    • Solubility : Shake-flask method with HPLC quantification .
    • Permeability : Caco-2 cell monolayer assay .
    • Metabolic stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .
  • Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS analysis .

Advanced: How do structural analogs of this compound compare in terms of activity and selectivity?

Answer:
A comparison of analogs (see table in ) reveals:

  • Chlorophenyl substitution : Enhances receptor selectivity (Kᵢ = 12 nM vs. 45 nM for phenyl) but reduces solubility.
  • Naphthalene-containing analogs : Higher lipophilicity improves blood-brain barrier penetration but increases CYP3A4-mediated metabolism .
  • Morpholine vs. piperidine : Morpholine analogs show improved aqueous solubility but lower target affinity .

Advanced: What experimental approaches elucidate the mechanism of action of this compound?

Answer:

  • Target deconvolution : Combine CRISPR-Cas9 knockout screens with activity-based protein profiling (ABPP) .
  • Pathway analysis : RNA sequencing of treated cells to identify differentially expressed genes .
  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to map inhibitory activity .

Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline conditions : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via LC-MS .
    • Thermal stress : Heat at 40–80°C for 72 hrs and assess purity .
  • Excipient compatibility : Test stability in common formulation matrices (e.g., PEG 400) .

Advanced: What are the strategies for designing synergistic combinations with this compound?

Answer:

  • Combinatorial screening : Pair with FDA-approved drugs in high-throughput synergy assays (e.g., Checkerboard method) .
  • Pathway crosstalk : Target complementary pathways (e.g., PI3K + mTOR inhibitors) using transcriptomic data .
  • Co-crystallization : Identify binding partners that occupy adjacent sites on the target protein .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.